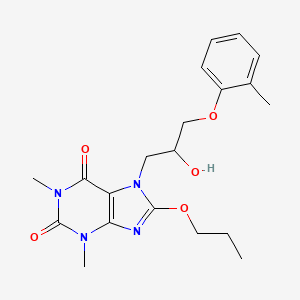

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione

Description

This compound is a 1,3-dimethylxanthine (theophylline) derivative with three key structural features:

- Position 7: A 2-hydroxy-3-(o-tolyloxy)propyl chain, introducing a chiral center and aryl ether functionality.

- Position 8: A propoxy group, enhancing lipophilicity compared to smaller alkoxy substituents.

- Positions 1 and 3: Methyl groups, common in xanthine derivatives to modulate adenosine receptor affinity and phosphodiesterase inhibition .

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-propoxypurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-5-10-28-19-21-17-16(18(26)23(4)20(27)22(17)3)24(19)11-14(25)12-29-15-9-7-6-8-13(15)2/h6-9,14,25H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHNJHPFTIMRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may confer various therapeutic properties, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 418.51 g/mol. The structural configuration includes functional groups that are often associated with biological activity, such as hydroxyl and ether moieties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cancer cell lines and its potential anti-inflammatory properties. Below is a summary of key findings from various studies:

1. Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

- Cell Line Studies : The compound has been tested against human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Results indicate significant antiproliferative effects, with IC50 values suggesting moderate to high potency in inhibiting cell growth .

- Mechanism of Action : Molecular docking studies have shown that the compound may inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests that it might act similarly to established tubulin inhibitors .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity:

- Enzyme Inhibition : Preliminary assays indicate that it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This dual inhibition could provide therapeutic benefits in conditions characterized by inflammation .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating a series of purine derivatives, researchers found that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment, revealing an IC50 range indicative of effective anticancer properties.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A2780 | 25.4 | Tubulin polymerization inhibition |

| MCF-7 | 30.1 | Induction of apoptosis |

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory potential through COX enzyme inhibition assays. The results indicated that the compound could effectively reduce COX-1 and COX-2 activity, supporting its use in inflammatory diseases.

| Enzyme | Inhibition (%) at 10 μM |

|---|---|

| COX-1 | 75 |

| COX-2 | 68 |

Discussion

The biological activity of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione highlights its potential as a therapeutic agent in oncology and inflammation. Its ability to inhibit cancer cell proliferation while also modulating inflammatory pathways presents a promising avenue for further research.

Scientific Research Applications

Pharmacological Studies

The compound's interaction with adenosine receptors (ARs) has been a significant focus of pharmacological research. Specifically, it may modulate the activity of A3 adenosine receptors, which are implicated in various physiological processes such as inflammation and cellular proliferation.

Case Study: Anti-inflammatory Effects

Research indicates that compounds similar to this one can activate A3AR, leading to reduced production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory conditions such as arthritis and asthma.

Antioxidant Activity

The antioxidant properties of the compound are attributed to its phenolic groups. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that compounds with antioxidant capabilities significantly reduced oxidative stress markers, indicating potential applications in preventing oxidative damage associated with neurodegenerative diseases.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of related purine derivatives revealed selective induction of apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Selective Apoptosis Induction

A study found that certain derivatives could selectively target cancer cells, leading to apoptosis without affecting surrounding healthy tissues. This finding supports the therapeutic potential of this compound in oncology.

Summary of Biological Activities

The biological activities of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione can be summarized as follows:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications

Key Observations:

- Position 7 Modifications: The hydroxyl group in the target compound and analogs (e.g., ) enables hydrogen bonding, critical for target binding.

- Position 8 Modifications :

Table 2: Inferred Physicochemical Properties

Key Findings:

- The target compound’s logP (~2.5) suggests moderate lipophilicity, suitable for oral bioavailability.

- Hydrazine-containing TC227 () has higher hydrogen-bonding capacity, correlating with its enzyme inhibition activity .

Q & A

Q. Table 1: Key Reaction Parameters and Yields

| Step | Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 8-Bromo-theophylline, o-tolyloxypropyl halide | Pd(PPh₃)₄, Na₂CO₃, DMF | 110 | 6–17 | ~46 |

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:

Structural confirmation relies on spectral and crystallographic analysis :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., o-tolyloxy protons at δ 6.8–7.2 ppm, propoxy methyl at δ 1.2–1.4 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., purine-dione core with C=O bonds ~1.22 Å) .

- HR-MS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₄O₅: 401.1815; observed: 401.1809) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions arise from overlapping signals or isomerism. Strategies include:

- Multi-technique cross-validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., differentiating regioisomers via NOESY correlations) .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous proof of connectivity .

Advanced: What strategies optimize synthesis yield for this compound?

Methodological Answer:

Yield optimization involves:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .

- Temperature control : Elevated temps (110°C) accelerate coupling but may increase side reactions; microwave-assisted synthesis reduces time .

Q. Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 46 |

| THF | 7.5 | 22 |

Basic: What biological activities are hypothesized for this compound?

Methodological Answer:

While direct data is limited, structural analogs (e.g., 7-arylalkyl-theophyllines) exhibit:

- Adenosine receptor antagonism : Methylxanthine core suggests potential CNS activity .

- Anti-inflammatory effects : Propoxy and hydroxy groups may modulate COX-2 inhibition .

- In vitro screening : Prioritize assays like cAMP modulation or cytokine profiling .

Advanced: How to design experiments to study the environmental fate of this compound?

Methodological Answer:

Adopt methodologies from environmental toxicology studies :

- Partitioning studies : Measure logP (octanol-water) to predict bioavailability.

- Degradation pathways : Use LC-MS/MS to identify photolysis/hydrolysis products.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).

Basic: What safety precautions are advised for handling this compound?

Methodological Answer:

- Storage : Stable at room temperature in airtight, light-protected containers .

- Decomposition : Avoid strong oxidizers; thermal decomposition may release toxic gases (e.g., NOₓ) .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Q. Table 3: SAR of Key Derivatives

| Derivative | Substituent | IC₅₀ (μM) |

|---|---|---|

| 8-Propoxy | o-Tolyloxy | 3.2 |

| 8-Ethoxy | p-Fluorophenyl | 12.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.